What are the chemical properties of 3-(Chlorodifluoromethyl)benzotrifluoride?
What are the chemical properties of 3-(Chlorodifluoromethyl)benzotrifluoride?
An In-depth Technical Guide to the Chemical Properties of 3-(Chlorodifluoromethyl)benzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 3-(Chlorodifluoromethyl)benzotrifluoride. As a specialized fluorinated aromatic compound, direct experimental data is sparse. Therefore, this document synthesizes information from analogous structures and foundational principles of organofluorine chemistry to present a robust profile for researchers, scientists, and professionals in drug development. We will explore the compound's anticipated physicochemical properties, spectroscopic signatures, electronic effects, and reactivity. Furthermore, a plausible synthetic pathway is proposed, and its potential utility as a building block in medicinal chemistry and materials science is discussed, with a particular focus on the unique roles of the trifluoromethyl (CF₃) and chlorodifluoromethyl (CF₂Cl) moieties.
Introduction and Molecular Identity
3-(Chlorodifluoromethyl)benzotrifluoride is a distinct organofluorine compound characterized by a benzene ring substituted with a trifluoromethyl group (-CF₃) and a chlorodifluoromethyl group (-CF₂Cl) at the 1 and 3 positions, respectively. The strategic placement of these two potent electron-withdrawing groups imparts unique electronic and steric properties, making it a molecule of significant interest for creating advanced intermediates.
It is critical to distinguish this molecule from its more common structural relatives, such as 3-chlorobenzotrifluoride (C₇H₄ClF₃) and 3-(chloromethyl)benzotrifluoride (C₈H₆ClF₃). The presence of five fluorine atoms and one chlorine atom directly bonded to benzylic carbons defines its unique chemical nature.
Molecular Structure:
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IUPAC Name: 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene
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Molecular Formula: C₈H₄ClF₅
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Molecular Weight: 242.56 g/mol
Physicochemical Properties
The physical properties of 3-(Chlorodifluoromethyl)benzotrifluoride are not extensively documented. However, by analyzing structurally similar compounds, we can establish a reliable set of expected values. The high degree of fluorination is expected to result in a dense, non-polar liquid with low water solubility and a relatively high boiling point for its molecular weight.
| Property | Estimated Value | Rationale and Comparative Data Source |
| Appearance | Colorless to light yellow liquid | Typical for halogenated aromatic compounds.[1][2] |
| Boiling Point | ~160-175 °C | Higher than 3-chlorobenzotrifluoride (137-139 °C) due to increased molecular weight and intermolecular forces.[1][2] |
| Melting Point | < -40 °C | Expected to be low, similar to 3-chlorobenzotrifluoride (-56 °C), due to the molecule's asymmetry preventing efficient crystal packing.[2] |
| Density | ~1.45 - 1.55 g/mL at 25 °C | Higher than 3-chlorobenzotrifluoride (~1.33-1.35 g/mL) due to the substitution of hydrogen with heavier fluorine and chlorine atoms.[2][3] |
| Refractive Index | ~1.43 - 1.45 (n20/D) | Inferred from the refractive index of related fluorinated aromatics. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). | The highly fluorinated and chlorinated nature makes the molecule hydrophobic.[4] |
Reactivity and Electronic Profile
The reactivity of 3-(Chlorodifluoromethyl)benzotrifluoride is dominated by the powerful electron-withdrawing nature of its substituents.
Aromatic Ring Reactivity
Both the -CF₃ and -CF₂Cl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS). This is due to the intense inductive effect (-I) of the fluorine and chlorine atoms. Consequently, any EAS reaction would be sluggish and would preferentially occur at the 5-position, the only position meta to both groups. The 2-, 4-, and 6-positions are heavily deactivated.
Caption: Logical flow of electronic effects on the aromatic ring.
Reactivity of the -CF₂Cl Group
The chlorodifluoromethyl group is a versatile functional handle. Unlike the highly stable C-F bonds of the trifluoromethyl group, the C-Cl bond in the -CF₂Cl moiety is susceptible to specific transformations.
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Radical Reactions: The -CF₂Cl group can serve as a precursor to the chlorodifluoromethyl radical (•CF₂Cl) under appropriate conditions, enabling its addition to unsaturated systems.[5]
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Nucleophilic Substitution: While challenging, the chlorine atom can be displaced by potent nucleophiles, although this typically requires harsh conditions.
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Halogen Bonding: The electron-withdrawing fluorine atoms polarize the chlorine atom, creating a region of positive electrostatic potential known as a σ-hole on its outer surface. This allows the chlorine to act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen.[6][7][8] This interaction is increasingly recognized as a crucial element in rational drug design.[8]
Caption: Halogen bonding from the -CF₂Cl group to a carbonyl oxygen.
Proposed Synthetic Pathway
A validated, high-yield synthesis for 3-(Chlorodifluoromethyl)benzotrifluoride is not published in readily accessible literature. However, a logical and feasible synthetic route can be designed starting from 3-(trifluoromethyl)benzoic acid, a commercially available reagent. The key transformation is the conversion of the carboxylic acid moiety into the chlorodifluoromethyl group.
Conceptual Workflow
The proposed synthesis involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a reaction sequence to install the -CF₂Cl group.
Caption: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is conceptual and requires laboratory optimization and validation. It is designed for execution by trained chemists under appropriate safety protocols.
Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride [9]
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(trifluoromethyl)benzoic acid (1.0 eq).
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Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
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Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(trifluoromethyl)benzoyl chloride is often of sufficient purity for the next step, or it can be purified by vacuum distillation.
Step 2: Synthesis of 3-(Chlorodifluoromethyl)benzotrifluoride
Causality: The conversion of an acyl chloride to a gem-difluoro-chloroalkane is a challenging transformation. Modern fluorinating reagents are required. A potential approach involves using a combination of a deoxofluorinating agent and a chlorine source.
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Setup: In a fume hood, to a dry flask made of an inert material (e.g., PTFE or a passivated metal vessel) under a nitrogen atmosphere, dissolve the crude 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane.
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Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a suitable deoxofluorinating reagent (e.g., diethylaminosulfur trifluoride - DAST) followed by an electrophilic chlorine source (e.g., N-Chlorosuccinimide - NCS). Rationale: The fluorinating agent reacts with the carbonyl to form an intermediate that can be trapped by the chloride from NCS.
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Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature over several hours to overnight. The progress should be carefully monitored by ¹⁹F NMR spectroscopy.
-
Quenching & Workup: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by flash column chromatography on silica gel or by vacuum distillation to yield the pure 3-(Chlorodifluoromethyl)benzotrifluoride.
Potential Applications in Research and Development
The unique combination of -CF₃ and -CF₂Cl groups makes this molecule a valuable building block.
-
Medicinal Chemistry: The introduction of fluorinated groups is a cornerstone of modern drug design, often used to improve metabolic stability, binding affinity, and lipophilicity.[10] The -CF₃ group is a well-established bioisostere for a methyl or ethyl group, while the -CF₂Cl group can serve as a lipophilic hydrogen bond donor mimic and participate in halogen bonding to enhance ligand-protein interactions.[6][11]
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Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in advanced herbicides and pesticides due to enhanced efficacy and stability.[12]
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Materials Science: The high thermal and chemical stability conferred by the C-F bonds makes this compound a potential intermediate for specialty polymers, liquid crystals, and other advanced materials.[2]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(Chlorodifluoromethyl)benzotrifluoride. However, based on related compounds like 3-chlorobenzotrifluoride, the following precautions are mandated:[13][14]
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Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Hazards: Expected to be a flammable liquid.[4] May cause skin, eye, and respiratory irritation.[13] Ingestion or inhalation may be harmful.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14]
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Incompatibilities: Avoid contact with strong oxidizing agents.[14]
Conclusion
3-(Chlorodifluoromethyl)benzotrifluoride represents a highly functionalized and electronically distinct building block for advanced chemical synthesis. While direct experimental data remains limited, a thorough analysis of its constituent functional groups and related structures allows for a confident prediction of its chemical properties. Its deactivated aromatic core, combined with the versatile reactivity of the -CF₂Cl group and the stabilizing influence of the -CF₃ group, positions it as a high-value intermediate for developing novel pharmaceuticals, agrochemicals, and materials. Further research into validated synthetic routes and exploration of its reactivity is warranted to fully unlock its potential.
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